6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C21H18ClFN2O3 |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethylchromen-2-one |
InChI |
InChI=1S/C21H18ClFN2O3/c1-9-7-16-18(10(2)11(3)21(27)28-16)20(26)17(9)14-8-15(25-24-14)19-12(22)5-4-6-13(19)23/h4-7,15,25-26H,8H2,1-3H3 |
InChI Key |
GGHISRKTUXYPEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1C3=NNC(C3)C4=C(C=CC=C4Cl)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring and the subsequent attachment to the chromenone backbone. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency. The choice of reagents, solvents, and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group results in a ketone derivative, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other coumarin-pyrazole hybrids and related heterocycles are summarized below.
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Bioactivity :
- The 2-chloro-6-fluorophenyl group in the target compound introduces steric and electronic effects distinct from methoxy-substituted analogs (Compounds 33, 34). Chloro-fluoro groups may improve lipophilicity and target binding compared to methoxy, which is more electron-donating and polar .
- Compound 34 (4-methoxyphenyl) showed moderate cytotoxicity, suggesting that para-substitutions on the phenyl ring may optimize interactions with biological targets .
Core Modifications: The quinolinone-pyrazole hybrid () replaces the coumarin core with a quinolinone system, altering π-π stacking and hydrogen-bonding capabilities. This structural divergence likely shifts biological targets (e.g., from kinases to neurotransmitter receptors) .
In contrast, the target compound’s chloro-fluoro substituents balance lipophilicity and metabolic resistance .
Biological Activity
The compound 6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClF1N3O3 |
| Molecular Weight | 421.87 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- It is believed that the compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This is crucial for preventing cancer cell proliferation.
- The compound has shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
- Case Studies :
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent:
-
Mechanism of Action :
- The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- It has been observed to reduce the expression of COX-2, a key enzyme in the inflammatory pathway.
- Case Studies :
Research Findings
Several research findings highlight the biological activity of this compound:
| Study Reference | Cell Line | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| Study 1 | MCF7 | 12 | Anticancer |
| Study 2 | A549 | 26 | Anticancer |
| Study 3 | HepG2 | 15 | Antiviral |
| Study 4 | RAW264.7 | 10 | Anti-inflammatory |
Q & A
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Sample aliquots at timed intervals and analyze via HPLC-UV. For oxidative stability, expose to HO (3% v/v) and track degradation with LC-MS. Stability data guide formulation strategies (e.g., encapsulation in liposomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
